molecular formula C23H24N4O3S B2774623 ethyl 2-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-amido}benzoate CAS No. 1105219-40-6

ethyl 2-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-amido}benzoate

Cat. No.: B2774623
CAS No.: 1105219-40-6
M. Wt: 436.53
InChI Key: NDOUPXKVDQDWQC-UHFFFAOYSA-N
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Description

ethyl 2-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-amido}benzoate is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a pyridazine ring, a piperidine ring, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-amido}benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The thiophene ring is then introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

The piperidine ring can be synthesized through a cyclization reaction, and the final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl benzoate moiety. The reaction conditions typically involve the use of catalysts, such as palladium or copper, and solvents like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

ethyl 2-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-amido}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiophene and pyridazine rings are known to interact with biological macromolecules through π-π stacking or hydrogen bonding, which can lead to changes in the activity of the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-amido}benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethyl benzoate moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-[[1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-2-30-23(29)17-6-3-4-7-18(17)24-22(28)16-11-13-27(14-12-16)21-10-9-19(25-26-21)20-8-5-15-31-20/h3-10,15-16H,2,11-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOUPXKVDQDWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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